![molecular formula C11H11NO3 B14726770 1'H-Spiro[1,3-dioxolane-2,5'-quinolin]-2'(3'H)-one CAS No. 6539-13-5](/img/structure/B14726770.png)
1'H-Spiro[1,3-dioxolane-2,5'-quinolin]-2'(3'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’H-Spiro[1,3-dioxolane-2,5’-quinolin]-2’(3’H)-one is a complex organic compound that features a spiro linkage between a dioxolane ring and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’H-Spiro[1,3-dioxolane-2,5’-quinolin]-2’(3’H)-one typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Spiro Linkage Formation: The spiro linkage is formed by reacting the dioxolane intermediate with a quinoline derivative. This step often requires a catalyst and specific reaction conditions to ensure the correct formation of the spiro linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1’H-Spiro[1,3-dioxolane-2,5’-quinolin]-2’(3’H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperature or pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1’H-Spiro[1,3-dioxolane-2,5’-quinolin]-2’(3’H)-one would depend on its specific application. For example, in a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.
Comparison with Similar Compounds
1’H-Spiro[1,3-dioxolane-2,5’-quinolin]-2’(3’H)-one can be compared with other spiro compounds and quinoline derivatives. Similar compounds include:
Spiro[1,3-dioxolane-2,4’-piperidine]: Another spiro compound with a different heterocyclic moiety.
Quinoline: The parent compound of the quinoline moiety.
Spiro[1,3-dioxolane-2,5’-indoline]: A spiro compound with an indoline moiety instead of quinoline.
The uniqueness of 1’H-Spiro[1,3-dioxolane-2,5’-quinolin]-2’(3’H)-one lies in its specific structural features and the potential for diverse applications arising from the combination of the dioxolane and quinoline rings.
Properties
CAS No. |
6539-13-5 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
spiro[1,3-dihydroquinoline-5,2'-1,3-dioxolane]-2-one |
InChI |
InChI=1S/C11H11NO3/c13-10-4-3-8-9(12-10)2-1-5-11(8)14-6-7-15-11/h1-3,5H,4,6-7H2,(H,12,13) |
InChI Key |
UOVHNJWDGAIWJR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)C=CC=C3C2=CCC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



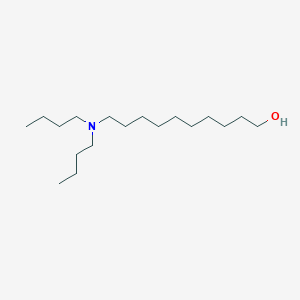
silane](/img/structure/B14726699.png)



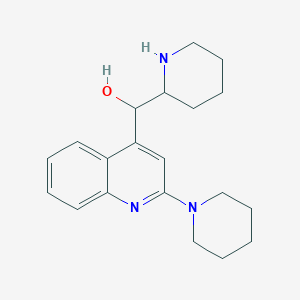

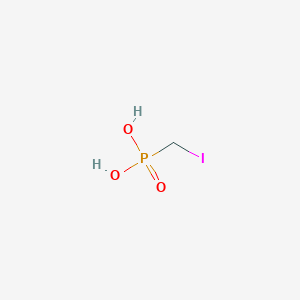
![1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione](/img/structure/B14726745.png)
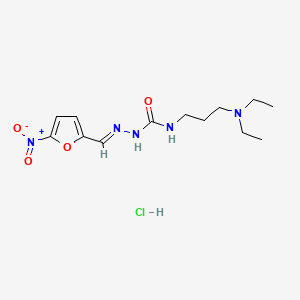
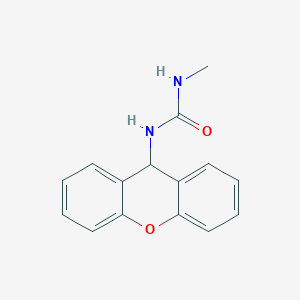
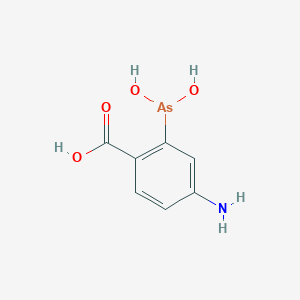
![3-(3,4-Dimethoxyphenyl)-5-methoxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14726758.png)
